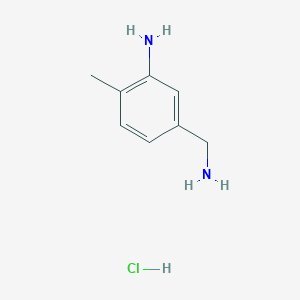
5-(Aminomethyl)-2-methylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-2-methylaniline hydrochloride is an organic compound with the molecular formula C8H12ClN. It is a derivative of aniline, featuring an aminomethyl group at the 5-position and a methyl group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methylaniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylaniline.
Formylation: The 2-methylaniline undergoes formylation to introduce a formyl group at the 5-position.
Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-2-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form different amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amines.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-2-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylaniline: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
5-(Aminomethyl)-2-furancarboxylic acid: Contains a furan ring instead of a benzene ring, leading to different chemical properties and reactivity.
Aminomethyl propanol: An alkanolamine with different functional groups and applications.
Uniqueness
5-(Aminomethyl)-2-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an aminomethyl group and a methyl group on the aniline ring makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H13ClN2 |
|---|---|
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
5-(aminomethyl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-2-3-7(5-9)4-8(6)10;/h2-4H,5,9-10H2,1H3;1H |
Clave InChI |
QJUJJKGZUGDGLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CN)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


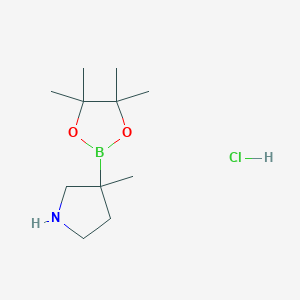
![2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid](/img/structure/B13511380.png)
![Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate](/img/structure/B13511398.png)

![3,3-Difluoro-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B13511411.png)
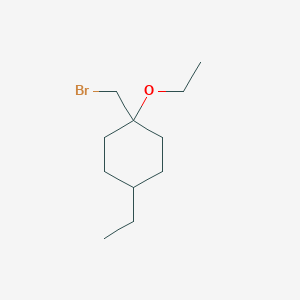
![[3-Ethyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13511416.png)
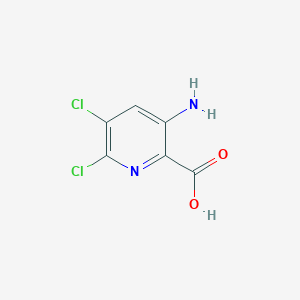
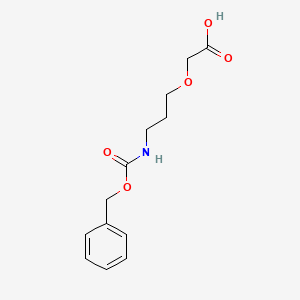
![Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13511432.png)


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride](/img/structure/B13511450.png)

